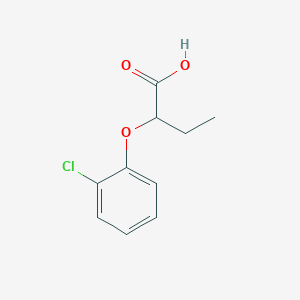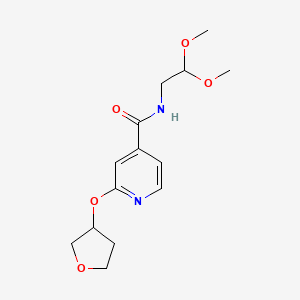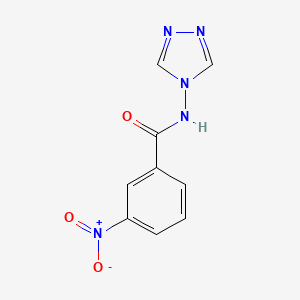
2-(2-Chlorophenoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenoxy)butanoic acid is a chemical compound with the CAS Number: 67829-76-9 . It has a molecular weight of 214.65 . The IUPAC name for this compound is 2-(2-chlorophenoxy)butanoic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for 2-(2-Chlorophenoxy)butanoic acid is 1S/C10H11ClO3/c1-2-8(10(12)13)14-9-6-4-3-5-7(9)11/h3-6,8H,2H2,1H3,(H,12,13) . This code provides a specific representation of the molecule’s structure. The SMILES representation is CCC(C(=O)O)OC1=CC=CC=C1Cl .Physical And Chemical Properties Analysis
2-(2-Chlorophenoxy)butanoic acid is a powder that is stored at room temperature . It has a melting point range of 77-83 degrees Celsius .Scientific Research Applications
Mutagenicity Studies
- Thietanium Ion Formation from Food Mutagen 2-Chloro-4-(methylthio)butanoic Acid : This research investigated the mutagenic potential of 2-Chloro-4-(methylthio)butanoic acid, a compound structurally similar to 2-(2-Chlorophenoxy)butanoic acid. The study explored the formation of reactive intermediates that could be associated with mutagenicity, particularly focusing on 1-Methyl-2-thietaniumcarboxylic acid as a potential intermediate derived from the acid (Jolivette, Kende, & Anders, 1998).
Environmental Analysis
- Determination of Chlorophenoxy Acid Herbicides in Soil and Water : This research provides methods for determining chlorophenoxy acid herbicides, including compounds like 2-(2-Chlorophenoxy)butanoic acid, in environmental samples such as soil and water. The studies employed techniques like capillary high-performance liquid chromatography for analysis (Rosales-Conrado et al., 2002; 2005; 2008).
Chemical Process Interactions
- Metal(II) Complexes and Crystal Structures : Research on γ-Phenoxybutanoic acids, including 2-(2-Chlorophenoxy)butanoic acid, focused on their interactions with metal ions and the crystal structures of the resulting complexes. This study is crucial in understanding the chemical behavior and potential applications of these compounds in more complex chemical systems (Smith, Shariff, O'reilly, & Kennard, 1989).
Enantioselective Reactions
- Enzymatic Resolution of Phenoxy Propionals : A study explored the enantioselective resolution of 2-(substituted phenoxy)-1-propanols, including 2-(4-chlorophenoxy)-1-propanol, which is closely related to 2-(2-Chlorophenoxy)butanoic acid. This research has implications in the synthesis of enantiomerically pure compounds (Miyazawa et al., 2001).
Safety and Hazards
The safety information for 2-(2-Chlorophenoxy)butanoic acid includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-(2-chlorophenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-8(10(12)13)14-9-6-4-3-5-7(9)11/h3-6,8H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHQCOPPYROAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501035217 |
Source


|
| Record name | 2-(2-Chlorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501035217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)butanoic acid | |
CAS RN |
67829-76-9 |
Source


|
| Record name | 2-(2-Chlorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501035217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2742630.png)


![3-(4-ethoxyphenyl)-8-methoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2742635.png)

![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B2742637.png)

![{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol](/img/structure/B2742640.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2742641.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2742643.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2742644.png)

![methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2742649.png)